N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide is a chemical compound with a unique structure that includes a benzodioxin ring fused with an alaninamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine: A related compound with similar structural features but different functional groups.
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-N’-(5-methylhexyl)ethanediamide: Another compound with a benzodioxin ring and an ethanediamide group.
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-2,5-dimethylfuran-3-carboxamide: A compound with a benzodioxin ring and a furan carboxamide group.
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-5-yl)-beta-alaninamide is unique due to its specific combination of a benzodioxin ring and an alaninamide group
Properties
CAS No. |
63071-65-8 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-amino-N-(2,3-dihydro-1,4-benzodioxin-5-yl)propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-4-10(14)13-8-2-1-3-9-11(8)16-7-6-15-9/h1-3H,4-7,12H2,(H,13,14) |
InChI Key |
DRVKSRLKWAMYRY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)CCN |
Origin of Product |
United States |
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